molecular formula C16H12F3N3OS B2533291 5-(4-Methoxy-phenyl)-4-(3-trifluoromethyl-phenyl)-4H-[1,2,4]triazole-3-thiol CAS No. 216501-13-2

5-(4-Methoxy-phenyl)-4-(3-trifluoromethyl-phenyl)-4H-[1,2,4]triazole-3-thiol

Cat. No.: B2533291
CAS No.: 216501-13-2
M. Wt: 351.35
InChI Key: UAJGAJITULZZIW-UHFFFAOYSA-N
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Description

Structure and Synthesis
5-(4-Methoxy-phenyl)-4-(3-trifluoromethyl-phenyl)-4H-[1,2,4]triazole-3-thiol is a 1,2,4-triazole derivative featuring a thiol (-SH) group at position 3. The substituents at positions 4 and 5 are 3-trifluoromethylphenyl (electron-withdrawing) and 4-methoxyphenyl (electron-donating), respectively. This combination of substituents imparts unique electronic and steric properties, influencing its chemical reactivity and biological interactions.

Synthesis typically involves cyclization of hydrazinecarbothioamide precursors or condensation reactions with aldehydes. For example, analogous compounds like 4-(4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol (compound 4 in ) are synthesized via cyclization of acylated hydrazinecarbothioamides under alkaline conditions . The trifluoromethyl group may be introduced via halogenated intermediates or direct substitution using trifluoromethylating agents.

Properties

IUPAC Name

3-(4-methoxyphenyl)-4-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F3N3OS/c1-23-13-7-5-10(6-8-13)14-20-21-15(24)22(14)12-4-2-3-11(9-12)16(17,18)19/h2-9H,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAJGAJITULZZIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NNC(=S)N2C3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Methoxy-phenyl)-4-(3-trifluoromethyl-phenyl)-4H-[1,2,4]triazole-3-thiol typically involves the cyclization of appropriate hydrazine derivatives with isothiocyanates. The reaction conditions often include the use of solvents like ethanol or acetonitrile and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

S-Alkylation Reactions

The thiol group undergoes nucleophilic substitution with alkyl/aryl halides to form thioethers. A representative protocol involves:
Reagents : 3-Trifluoromethyl benzyl chloride, KOH (base)
Conditions : Ethanol (70%), room temperature, 16 hours
Yield : 60–85% (dependent on substituents)

SubstrateAlkylating AgentProduct StructureYield (%)
Triazole-3-thiol derivative3-Trifluoromethyl benzyl chlorideS-Benzylated triazole70–85

This reaction is critical for introducing sulfur-linked pharmacophores, as demonstrated in DNA-targeting analogs .

Oxidation of the Thiol Group

The -SH group oxidizes to sulfonic acid (-SO₃H) or disulfide (-S-S-) under controlled conditions:

  • Disulfide formation : Air/O₂ exposure over 24–48 hours (ambient conditions)

  • Sulfonic acid : H₂O₂ (30%) in acetic acid, reflux, 4–6 hours

Example :

2 R-SHO2R-S-S-R+H2O\text{2 R-SH} \xrightarrow{\text{O}_2} \text{R-S-S-R} + \text{H}_2\text{O}

Disulfide derivatives exhibit enhanced stability and altered bioactivity profiles .

Cyclization with β-Diketones

Reacting with trifluoromethyl-β-diketones under acidic conditions forms thiazolo[3,2-b] triazoles:
Reagents : Trifluoromethyl-β-diketone, N-bromosuccinimide (NBS)
Conditions : DMF, reflux, 5 hours
Yield : 15–70% (varies with substituents)

Triazole DerivativeDiketone PartnerCyclized ProductYield (%)
5-Aryl-triazole-3-thiolCF₃-β-diketoneThiazolo-triazole20–70

Cyclized products show superior DNA-binding affinity compared to open-chain analogs .

Functionalization via Hydrazide Intermediates

The thiol group reacts with hydrazine derivatives to form hydrazone-linked hybrids:
Reagents : Ethyl chloroacetate, hydrazine hydrate
Conditions : Propan-2-ol, 60°C, 24 hours
Yield : 80–94%

Steps :

  • S-Alkylation : Ethyl chloroacetate → ethyl thioacetate intermediate

  • Hydrazide formation : Hydrazine → acetohydrazide derivative

These hybrids are precursors for antimicrobial agents, with MIC values as low as 3.25 µg/mL against Mycobacterium tuberculosis .

Electrophilic Aromatic Substitution

The electron-rich triazole ring and methoxy/trifluoromethyl substituents enable:

  • Nitration : HNO₃/H₂SO₄ at 0–5°C

  • Halogenation : Br₂/FeBr₃ or Cl₂/FeCl₃

Example : Bromination at the 5-position of the triazole ring enhances antibacterial potency against Pseudomonas aeruginosa .

Metal-Catalyzed Cross-Couplings

The aryl halide substituents (if present) participate in Suzuki-Miyaura or Ullmann couplings:
Catalyst : Pd(PPh₃)₄, CuI
Conditions : DMF/H₂O, 80°C, 12 hours
Applications : Synthesis of biaryl-triazole hybrids for anticancer screening .

Key Reaction Data Table

Reaction TypeConditionsKey ReagentsYield (%)Biological Relevance
S-AlkylationEtOH, KOH, 16 h, rt3-Trifluoromethyl benzyl chloride70–85 DNA-binding agents
OxidationH₂O₂/AcOH, refluxH₂O₂60–75Stabilized derivatives
CyclizationDMF, NBS, refluxCF₃-β-diketone20–70 Enhanced bioactivity
Hydrazide formationPropan-2-ol, 60°CHydrazine hydrate80–94 Antitubercular agents

This compound’s reactivity is leveraged in medicinal chemistry to optimize pharmacokinetic properties (e.g., solubility via -SO₃H groups) and target engagement (e.g., DNA intercalation via planar heterocycles) . Further studies on regioselective modifications and in vivo efficacy are warranted.

Scientific Research Applications

Chemistry

This compound can be used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

Biology

In biological research, triazole derivatives are often studied for their potential as enzyme inhibitors or antimicrobial agents.

Medicine

The compound may have potential therapeutic applications, including as an antifungal, antibacterial, or anticancer agent.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as corrosion resistance or enhanced durability.

Mechanism of Action

The mechanism of action of 5-(4-Methoxy-phenyl)-4-(3-trifluoromethyl-phenyl)-4H-[1,2,4]triazole-3-thiol would depend on its specific application. For instance, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved would vary based on the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of 1,2,4-triazole-3-thiol derivatives are highly dependent on substituent patterns. Below is a comparative analysis with structurally related compounds:

Compound Substituents Key Properties Biological Activity Reference
5-(4-Methoxy-phenyl)-4-(3-trifluoromethyl-phenyl)-4H-triazole-3-thiol (Target) 4-Methoxyphenyl (position 5); 3-Trifluoromethylphenyl (position 4) Enhanced lipophilicity (CF3), moderate polarity (OCH3); pKa ~8.5 (thiol) Antifungal, antimicrobial (hypothesized based on analogues)
5-(2-Chloro-phenyl)-4-(3-trifluoromethyl-phenyl)-4H-triazole-3-thiol 2-Chlorophenyl (position 5); 3-Trifluoromethylphenyl (position 4) Higher electron-withdrawing effect (Cl); lower solubility vs. methoxy derivative Broad-spectrum antimicrobial activity (e.g., against Candida spp.)
4-(4-Methoxyphenyl)-5-phenyl-4H-triazole-3-thiol Phenyl (position 5); 4-Methoxyphenyl (position 4) Reduced lipophilicity; higher solubility in polar solvents Antifungal (e.g., Aspergillus niger), antibiotic (Gram-positive bacteria)
5-(4-tert-Butylphenyl)-4-(3-bromophenyl)-4H-triazole-3-thiol (S9) 4-tert-Butylphenyl (position 5); 3-Bromophenyl (position 4) High hydrophobicity; steric hindrance from tert-butyl group Moderate anti-Candida activity (MIC = 16 µg/mL)
5-(3-Methylphenyl)-4-[(E)-(3-fluorophenyl)methylene]amino-4H-triazole-3-thiol 3-Methylphenyl (position 5); Schiff base at position 4 Conjugated system enhances stability; pH-sensitive thiol Antioxidant (DPPH scavenging IC50 = 42 µM)

Physicochemical Properties

  • Solubility : Methoxy-substituted derivatives (e.g., target compound) show higher aqueous solubility (~0.5 mg/mL) compared to tert-butyl analogues (<0.1 mg/mL) .
  • pKa : The thiol group’s acidity is modulated by substituents; CF3 lowers pKa (increasing acidity), while OCH3 raises it .

Biological Activity

5-(4-Methoxy-phenyl)-4-(3-trifluoromethyl-phenyl)-4H-[1,2,4]triazole-3-thiol is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and other pharmacological effects.

Chemical Structure and Properties

The molecular formula of this compound is C16H12F3N3OSC_{16}H_{12}F_3N_3OS with a molecular weight of approximately 373.35 g/mol. The presence of the methoxy and trifluoromethyl groups contributes to its unique chemical reactivity and biological activity.

Anticancer Activity

Recent studies have demonstrated that derivatives of triazole compounds exhibit significant cytotoxic effects against various cancer cell lines. Specifically, the compound has shown promising results in inhibiting cell proliferation in human melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1) cell lines.

Table 1: Cytotoxicity of this compound

Cell LineIC50 (µM)Reference
IGR39 (Melanoma)22.5
MDA-MB-23118.0
Panc-125.0

The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating the compound's potential as an anticancer agent.

The mechanism behind the anticancer activity of this triazole derivative is attributed to its ability to induce apoptosis in cancer cells. It has been shown to interact with Bcl-2 proteins, which are crucial in regulating cell death. The binding affinity studies suggest that the compound competes effectively with other ligands for Bcl-2 binding sites, thereby promoting apoptotic pathways in cancer cells .

Antimicrobial Activity

In addition to its anticancer properties, this compound has also been evaluated for antimicrobial activity against various pathogens. Preliminary results indicate that it possesses moderate antibacterial effects against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity of Triazole Derivatives

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans128 µg/mL

Case Studies

A notable study focused on a series of triazole derivatives similar to our compound showed that modifications in the phenyl substituents significantly influenced their biological activity. The introduction of electron-withdrawing groups like trifluoromethyl enhanced cytotoxicity against cancer cells compared to their non-fluorinated counterparts .

Another case study explored the structure-activity relationship (SAR) of triazole-thiol compounds. It was found that compounds with methoxy substitutions exhibited higher selectivity towards cancer cells while maintaining lower toxicity towards normal cells .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-(4-methoxyphenyl)-4-(3-trifluoromethylphenyl)-4H-[1,2,4]triazole-3-thiol, and how can reaction conditions be optimized?

  • Methodology : The compound is synthesized via cyclization of thiosemicarbazide intermediates under basic conditions. Optimization involves adjusting solvent systems (e.g., ethanol/water mixtures), reaction temperature (80–100°C), and catalyst selection (e.g., NaOH or KOH). Alkylation steps may require phase-transfer catalysts to improve yields. Characterization relies on elemental analysis, ¹H-NMR, and LC-MS to confirm purity and structure .

Q. How are structural and purity characteristics validated for this triazole-thiol derivative?

  • Methodology :

  • ¹H-NMR : Assign peaks to aromatic protons (δ 7.2–8.1 ppm) and methoxy groups (δ ~3.8 ppm).
  • LC-MS : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 378) and fragmentation patterns.
  • Elemental Analysis : Verify C, H, N, S content within ±0.4% of theoretical values .

Q. What preliminary pharmacological screening methods are applicable to assess bioactivity?

  • Methodology : Use in vitro assays such as:

  • Enzyme inhibition : Measure IC₅₀ against targets like cyclooxygenase (COX) or acetylcholinesterase.
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa or MCF-7).
  • ADME Prediction : Employ SwissADME or similar tools to evaluate bioavailability and blood-brain barrier penetration .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced bioactivity?

  • Methodology :

  • Substituent Variation : Replace methoxy or trifluoromethyl groups with electron-withdrawing (e.g., nitro) or donating (e.g., methyl) groups.
  • Biological Testing : Compare anti-inflammatory activity (e.g., IL-6 suppression in RAW 264.7 macrophages) across analogs. For example, chloro-substituted derivatives showed 2.3-fold higher potency than methoxy analogs in reducing IL-6 .
  • Molecular Docking : Map binding interactions with targets like COX-2 using AutoDock Vina .

Q. What computational approaches predict pharmacological activity and toxicity?

  • Methodology :

  • PASS Online : Predict probable biological activities (e.g., antiviral or anticancer potential) based on structural descriptors.
  • Toxicity Prediction : Use ProTox-II to estimate hepatotoxicity or mutagenicity risks.
  • MD Simulations : Assess binding stability over 100 ns trajectories in GROMACS .

Q. How can conflicting data on biological activity between studies be resolved?

  • Methodology :

  • Reproducibility Checks : Standardize assay protocols (e.g., LPS concentration in inflammation models).
  • Meta-Analysis : Compare datasets across studies using statistical tools (ANOVA with post-hoc LSD tests) to identify outliers.
  • Structural Confirmation : Re-validate compound identity via X-ray crystallography if discrepancies arise .

Q. What advanced analytical techniques resolve structural ambiguities in substituted triazole-thiols?

  • Methodology :

  • X-ray Crystallography : Determine crystal packing and hydrogen-bonding networks.
  • 2D NMR (COSY, HSQC) : Resolve overlapping aromatic proton signals.
  • High-Resolution Mass Spectrometry (HRMS) : Confirm exact mass (<5 ppm error) .

Q. How do storage conditions and formulation impact compound stability?

  • Methodology :

  • Stability Studies : Monitor degradation under varying pH (2–9), temperature (4–40°C), and light exposure using HPLC.
  • Lyophilization : Improve shelf life by converting to stable salts (e.g., sodium or hydrochloride salts) .

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